molecular formula C12H15N5OS B2516694 N-(2-(dimethylamino)ethyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide CAS No. 1234974-10-7

N-(2-(dimethylamino)ethyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide

Cat. No. B2516694
CAS RN: 1234974-10-7
M. Wt: 277.35
InChI Key: JHOWFBQRPUECJG-UHFFFAOYSA-N
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Description

The compound "N-(2-(dimethylamino)ethyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide" is not directly mentioned in the provided papers. However, the papers discuss various related compounds and their synthesis, which can provide insights into the chemical behavior and properties that might be expected from the compound . For instance, the synthesis of pyrazole-4-carboxamides and related heterocyclic compounds is a recurring theme in the papers .

Synthesis Analysis

The synthesis of related compounds often involves condensation reactions or cyclization processes. For example, 5-Amino-N-(2,2-dialkoxyethyl)pyrazole-4-carboxamides are obtained by hydrolytic cleavage or by condensation of cyanoacrylamides with alkylhydrazines . Another synthesis route for pyrazole-4-carboxamides involves the reaction of N-(3-(dimethylamino)-2-formylacryloyl)formamide with hydrazine hydrate or monosubstituted hydrazines . These methods suggest that the synthesis of "this compound" could potentially involve similar strategies, such as the use of dimethylaminoethyl-based intermediates and condensation with appropriate heterocyclic amines.

Molecular Structure Analysis

The molecular structure of related compounds is often elucidated using X-ray crystallography or molecular modeling. For instance, the structure of ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate was supported by X-ray crystallographic data . Such analytical techniques are crucial for confirming the molecular structure of synthesized compounds and for understanding their three-dimensional conformation, which is important for their biological activity.

Chemical Reactions Analysis

The papers describe various chemical reactions involving related compounds. For example, 2-cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl)acrylamide reacts with different nitrogen nucleophiles to afford various heterocyclic compounds . These reactions are regioselective and can lead to the formation of isoxazoles, pyrazoles, pyrimidines, and other bridgehead nitrogen heterocycles. The reactivity of the compound of interest would likely be influenced by the presence of the dimethylamino group and the thiazole ring, which could participate in similar nucleophilic reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound "this compound" can be inferred from the properties of similar compounds discussed in the papers. For instance, the solubility, melting points, and stability of the compounds can be influenced by the presence of different functional groups and substituents on the heterocyclic rings . Additionally, the biological activity, such as the inhibition of cancer cell proliferation, is a significant property that has been observed for some of the related compounds . These properties are essential for the potential application of such compounds in medicinal chemistry.

Scientific Research Applications

Synthesis and Cytotoxic Activity

One significant application of derivatives related to N-(2-(dimethylamino)ethyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide is in the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines. These derivatives have been tested for their cytotoxic activity against different cancer cell lines, showing potent cytotoxicity, with some compounds having IC(50) values less than 10 nM. This research indicates the potential of these compounds in developing anticancer therapies (Deady et al., 2003).

Chemical Behavior and Mechanism Studies

Another application involves the study of the chemical behavior of similar compounds in reactions with thiourea, demonstrating a mechanism involving ANRORC rearrangement. This provides insights into the reactivity and potential applications of these compounds in synthetic chemistry (Ledenyova et al., 2018).

Molecular Modeling and Anti-Tumor Agents

Further research includes molecular modeling studies of novel pyrazolo[3,4-d]pyrimidine and pyrazole derivatives as anti-tumor agents. These studies aim to identify new therapeutic agents based on the structural modifications of compounds like this compound (Nassar et al., 2015).

Antioxidant, Antitumor, and Antimicrobial Activities

Moreover, derivatives have been synthesized to evaluate their antioxidant, antitumor, and antimicrobial activities. This research not only explores the potential health benefits of these compounds but also broadens the scope of their application in medicinal chemistry (El‐Borai et al., 2013).

Biological Activities of Isoxazoline and Pyrazolo Derivatives

Additionally, studies on the synthesis and biological activities of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines, and pyrazolo[1,5-a]pyrimidines derived from reactions involving similar compounds have been conducted. These compounds exhibit antimicrobial, anti-inflammatory, and analgesic activities, highlighting their versatility and potential for drug development (Zaki et al., 2016).

properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-2-pyrazin-2-yl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5OS/c1-17(2)6-5-15-11(18)10-8-19-12(16-10)9-7-13-3-4-14-9/h3-4,7-8H,5-6H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHOWFBQRPUECJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C1=CSC(=N1)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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